{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(5-PHENYLFURAN-2-YL)METHYL]AMINE
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Overview
Description
{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(5-PHENYLFURAN-2-YL)METHYL]AMINE is a complex organic compound that features a tetrazole ring, a furan ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(5-PHENYLFURAN-2-YL)METHYL]AMINE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a [3+2] cycloaddition reaction between an azide and a nitrile.
Thioether Formation: The thioether linkage is formed by reacting a thiol with an alkyl halide under basic conditions.
Furan Ring Introduction: The furan ring can be introduced through a Friedel-Crafts acylation reaction followed by reduction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(5-PHENYLFURAN-2-YL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted tetrazoles.
Scientific Research Applications
{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(5-PHENYLFURAN-2-YL)METHYL]AMINE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections and inflammatory diseases.
Materials Science: The unique structural features of this compound make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of {3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(5-PHENYLFURAN-2-YL)METHYL]AMINE involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors. The thioether linkage provides additional binding interactions, enhancing the compound’s affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(5-PHENYLFURAN-2-YL)METHYL]AMINE: Features a tetrazole ring, a furan ring, and a thioether linkage.
N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}-N-[(5-phenyl-2-thienyl)methyl]amine: Similar structure but with a thiophene ring instead of a furan ring.
N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}-N-[(5-phenyl-2-pyridyl)methyl]amine: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
This compound is unique due to the combination of its tetrazole and furan rings, which provide distinct electronic and steric properties. This uniqueness makes it particularly valuable in medicinal chemistry and materials science.
Properties
Molecular Formula |
C16H19N5OS |
---|---|
Molecular Weight |
329.4g/mol |
IUPAC Name |
3-(1-methyltetrazol-5-yl)sulfanyl-N-[(5-phenylfuran-2-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C16H19N5OS/c1-21-16(18-19-20-21)23-11-5-10-17-12-14-8-9-15(22-14)13-6-3-2-4-7-13/h2-4,6-9,17H,5,10-12H2,1H3 |
InChI Key |
NHGXAUDKWSDGGK-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCCNCC2=CC=C(O2)C3=CC=CC=C3 |
Canonical SMILES |
CN1C(=NN=N1)SCCCNCC2=CC=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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